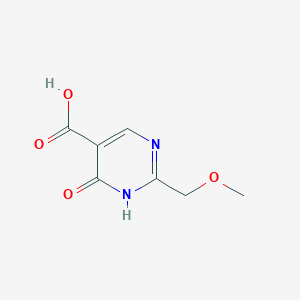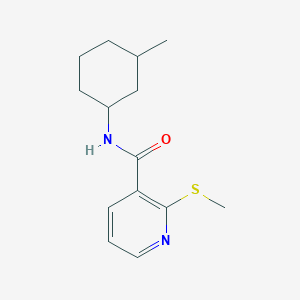
N-(3-methylcyclohexyl)-2-(methylsulfanyl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methylcyclohexyl)-2-(methylsulfanyl)pyridine-3-carboxamide, also known as NS-309, is a selective and potent activator of small conductance Ca2+-activated K+ channels (SK channels). SK channels play a crucial role in regulating neuronal excitability and synaptic transmission, making NS-309 an important tool for studying the underlying mechanisms of neurological disorders.
Mecanismo De Acción
N-(3-methylcyclohexyl)-2-(methylsulfanyl)pyridine-3-carboxamide acts by binding to the calmodulin-binding site of SK channels, leading to an increase in channel activity and subsequent hyperpolarization of the cell membrane. This hyperpolarization results in a decrease in neuronal excitability and neurotransmitter release, ultimately leading to the observed physiological effects.
Biochemical and Physiological Effects
N-(3-methylcyclohexyl)-2-(methylsulfanyl)pyridine-3-carboxamide has been shown to have a wide range of biochemical and physiological effects, including the regulation of synaptic plasticity, neuronal firing, and neurotransmitter release. It has also been shown to modulate the activity of other ion channels, such as voltage-gated Ca2+ channels and NMDA receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-methylcyclohexyl)-2-(methylsulfanyl)pyridine-3-carboxamide is a highly selective and potent activator of SK channels, making it an ideal tool for studying the role of these channels in various physiological and pathological conditions. However, its effects on other ion channels and potential off-target effects should be carefully considered when interpreting experimental results.
Direcciones Futuras
There are several potential future directions for research involving N-(3-methylcyclohexyl)-2-(methylsulfanyl)pyridine-3-carboxamide. One area of interest is the development of more selective SK channel activators with improved pharmacokinetic properties. Another area of interest is the investigation of the role of SK channels in other neurological and psychiatric disorders, such as Alzheimer's disease and depression. Finally, the use of N-(3-methylcyclohexyl)-2-(methylsulfanyl)pyridine-3-carboxamide in combination with other drugs or therapies may hold promise for the treatment of various disorders.
Métodos De Síntesis
N-(3-methylcyclohexyl)-2-(methylsulfanyl)pyridine-3-carboxamide can be synthesized through a multi-step process starting with 3-methylcyclohexanone and 2-bromopyridine. The final step involves the reaction of the intermediate with methylthioamine to form the desired product.
Aplicaciones Científicas De Investigación
N-(3-methylcyclohexyl)-2-(methylsulfanyl)pyridine-3-carboxamide has been extensively used in scientific research to study the role of SK channels in various physiological and pathological conditions. It has been shown to have neuroprotective effects in models of ischemic stroke, traumatic brain injury, and epilepsy. N-(3-methylcyclohexyl)-2-(methylsulfanyl)pyridine-3-carboxamide has also been studied in the context of pain and anxiety disorders, as well as in the regulation of cardiovascular function.
Propiedades
IUPAC Name |
N-(3-methylcyclohexyl)-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c1-10-5-3-6-11(9-10)16-13(17)12-7-4-8-15-14(12)18-2/h4,7-8,10-11H,3,5-6,9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCUTRVFLWLERG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)NC(=O)C2=C(N=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylcyclohexyl)-2-(methylsulfanyl)pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2842729.png)

![methyl 3-{2-[2-(isopropylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2842733.png)
![(1S,5S)-6,6-Dimethyl-3-azabicyclo[3.2.0]heptane;hydrochloride](/img/structure/B2842735.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2842736.png)
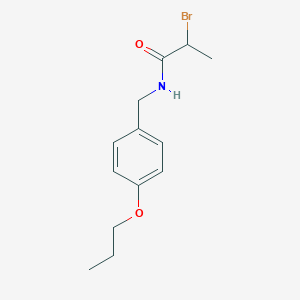
![3-[(Pyridine-3-carbonyl)-amino]-propionic acid](/img/structure/B2842739.png)
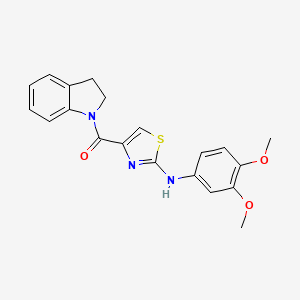

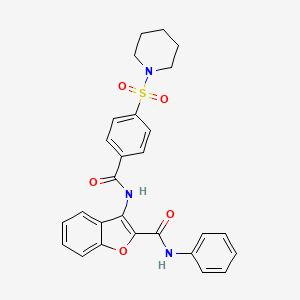
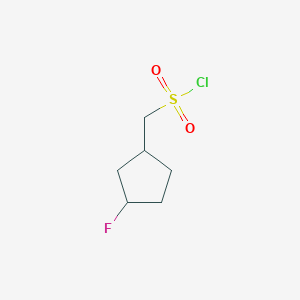
![5-ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2842749.png)
![1-[4-(1H-pyrrol-1-yl)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B2842751.png)
